1-Amino-1-(4-methylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(4-methylphenyl)propan-2-OL can be synthesized through several methods. One common method involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of the amino alcohol . Another method includes the reaction of 1-(4-methylphenyl)propan-2-one with ammonia and hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-methylphenyl)propan-2-one.
Reduction: Formation of 1-amino-1-(4-methylphenyl)propan-2-amine.
Substitution: Formation of 1-chloro-1-(4-methylphenyl)propan-2-ol or 1-bromo-1-(4-methylphenyl)propan-2-ol.
Scientific Research Applications
1-Amino-1-(4-methylphenyl)propan-2-OL is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceutical compounds and other organic molecules.
Biology: Studying the effects of amino alcohols on biological systems and their potential therapeutic applications.
Medicine: Investigating its potential as a drug candidate for treating various medical conditions.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects.
Comparison with Similar Compounds
1-Amino-1-(4-methylphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-2-propanol: Another amino alcohol with a similar structure but different functional groups.
1-Amino-1-phenylpropan-2-OL: Similar structure but without the methyl group on the phenyl ring.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3 |
InChI Key |
HZSTYYBSLOXCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
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